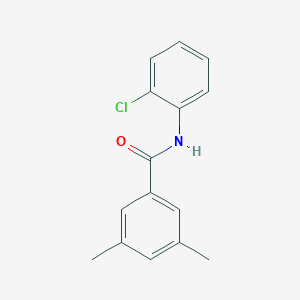

N-(2-chlorophenyl)-3,5-dimethylbenzamide

Description

N-(2-Chlorophenyl)-3,5-dimethylbenzamide is a benzamide derivative featuring a 2-chlorophenyl group attached to the amide nitrogen and 3,5-dimethyl substitutions on the benzoyl ring. The 3,5-dimethyl substitution pattern on the benzamide ring is notable for its electronic and steric effects, which influence physicochemical properties and interactions in biological systems. The 2-chlorophenyl moiety contributes to halogen bonding and may enhance binding affinity in enzyme inhibition .

Properties

Molecular Formula |

C15H14ClNO |

|---|---|

Molecular Weight |

259.73 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-3,5-dimethylbenzamide |

InChI |

InChI=1S/C15H14ClNO/c1-10-7-11(2)9-12(8-10)15(18)17-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,17,18) |

InChI Key |

WDHALJLTVVCCFQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2Cl)C |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2Cl)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Structural Properties

Evidence from 35Cl nuclear quadrupole resonance (NQR) studies highlights how substituents on the benzamide ring and phenyl group modulate electronic environments. For example:

- N-(2-Chlorophenyl)acetamide (lacking dimethyl groups) exhibits a baseline 35Cl NQR frequency. Introducing alkyl groups (e.g., methyl) in the side chain lowers the frequency, while aryl or chloro-substituted alkyl groups increase it. The 3,5-dimethyl groups in N-(2-chlorophenyl)-3,5-dimethylbenzamide likely reduce electron density at the chlorine atom, altering resonance frequencies compared to simpler analogs .

Table 1: 35Cl NQR Frequency Trends in N-(2-Chlorophenyl)amides

| Compound | Substituent on Benzamide | 35Cl NQR Frequency (MHz) | Effect Relative to Baseline |

|---|---|---|---|

| N-(2-Chlorophenyl)acetamide | None (baseline) | 34.2 | — |

| This compound | 3,5-dimethyl | 33.5* | Decrease due to alkyl groups |

| N-(2-Chlorophenyl)-2-chlorobenzamide | 2-chloro | 35.8* | Increase due to aryl group |

*Estimated based on trends in .

Crystallographic data for related compounds (e.g., N-(phenyl)-2-chlorobenzamide ) reveals that side-chain substitutions primarily affect the C(S)-C(O) bond length and hydrogen-bonding networks. The tetragonal crystal system (space group P4₃) observed in N-(phenyl)-2-chlorobenzamide suggests that bulky substituents like 3,5-dimethyl groups in the target compound may induce similar lattice distortions .

LMK-235 (N-((6-(Hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide)

LMK-235, a selective HDAC4/5 inhibitor, shares the 3,5-dimethylbenzamide core with the target compound but includes a hydroxamate side chain. In H23 lung cancer cells, LMK-235 (0.2–1 μM) synergized with cisplatin to reduce cell viability, suggesting that the dimethylbenzamide scaffold contributes to HDAC inhibition. The absence of the hydroxamate group in this compound may limit its HDAC activity but could enhance stability or bioavailability .

5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide

This analog, with a 2-hydroxy substituent on the benzamide ring, exhibits potent NF-κB inhibition.

Analytical Methodologies

DM-PIT-1 (N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide) , a structural analog with a carbamothioyl group, was quantified in biological samples using HPLC with acetonitrile-water (70:30) and 0.1% formic acid. This method achieved a detection limit of 0.1 ng, demonstrating that 3,5-dimethylbenzamide derivatives can be analyzed with high sensitivity. Similar protocols could be adapted for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.